tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl chloroformate and 4,4-dimethylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
- tert-Butyl N-(4-methyl-4-piperidyl)carbamate
- tert-Butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate
Uniqueness
tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where precise molecular interactions are crucial.
Properties
CAS No. |
2273889-52-2 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)8-14-9/h9,14H,6-8H2,1-5H3,(H,13,15) |
InChI Key |
IHHDRBXQECMVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)CNC(=O)OC(C)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
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